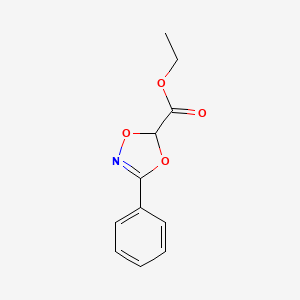

Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate

Description

Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate is a heterocyclic compound featuring a 1,4,2-dioxazole core substituted with a phenyl group at position 3 and an ethyl carboxylate moiety at position 3. This structure combines aromaticity with electrophilic reactivity, making it valuable in synthetic chemistry and pharmaceutical research. The compound’s synthesis typically involves cyclization reactions, such as the desulfurization of thiocarbonyl precursors mediated by silver ions, as demonstrated in studies involving N-hydroxybenzamide and thiocarbonyl compounds . Its crystallographic data and molecular conformation have been analyzed using tools like SHELX and ORTEP , ensuring precise structural validation.

Properties

IUPAC Name |

ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-14-10(13)11-15-9(12-16-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSNSCBMVRAXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1OC(=NO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of aromatic aldehydes with nitroacetic esters, followed by cyclization to form the dioxazole ring . The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The phenyl group and ester functional group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of 1,4,2-dioxazole compounds exhibit significant anticancer properties. Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate has been tested for its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer models. The mechanism involves inducing apoptosis through the activation of specific pathways related to cell death and proliferation inhibition .

1.2 Antimicrobial Properties

This compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent. The structure-activity relationship (SAR) studies indicate that modifications to the dioxazole ring can enhance antimicrobial potency . The compound's efficacy against resistant strains is particularly noteworthy.

1.3 Drug Design and Development

this compound serves as a scaffold for the development of new drugs targeting specific biological pathways. Its ability to act as a bioisostere for carboxylic acids allows it to be incorporated into drug candidates aimed at various diseases .

Organic Synthesis

2.1 Regioselective Amidation

The compound is utilized as a reagent in regioselective amidation reactions, particularly at the ortho position of aromatic substrates. This application is significant in synthesizing complex molecules with high selectivity and efficiency. The formation of N-acyl nitrene intermediates facilitates these reactions, making it a valuable tool for chemists .

2.2 Synthesis of Isocyanates

this compound can also be used in the Lossen rearrangement to produce isocyanates from hydroxamic acids. This method presents an environmentally friendly alternative to traditional methods like the Hofmann and Curtius rearrangements .

Materials Science

3.1 Electrolyte Additive in Lithium-Ion Batteries

Recent research has explored the use of this compound as an electrolyte additive in lithium-ion batteries. It has been shown to improve battery performance by enhancing cycle stability and extending the lifespan of lithium-ion cells during prolonged cycling . This application highlights its potential role in energy storage technologies.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs include derivatives of oxadiazoles, isoxazoles, and benzoxazines. Below is a comparative analysis:

Key Findings:

Reactivity : The 1,4,2-dioxazole core exhibits unique reactivity compared to isoxazoles or oxadiazoles due to its oxygen-rich heterocycle. For instance, silver ion-mediated desulfurization of thiocarbonyl precursors is specific to dioxazoles , whereas isoxazoles often form via [3+2] cycloadditions .

Stability : Benzoxazine derivatives (e.g., 3-phenyl-1,3-benzoxazine-2,4-dione) display superior thermal stability, making them suitable for polymer applications . In contrast, dioxazoles are more reactive, limiting their use in high-temperature processes.

Biological Activity: Isoxazole derivatives (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) show notable pharmacological profiles, including anticonvulsant activity, attributed to their balanced lipophilicity and hydrogen-bonding capacity . Dioxazole derivatives are less studied for direct biological activity but serve as intermediates in drug synthesis .

Synthetic Efficiency : Triphosgene-mediated syntheses (e.g., benzoxazines) achieve higher yields (70%) compared to dioxazole syntheses, which often require metal catalysts and generate moderate yields .

Data Tables

Table 1: Comparative Physicochemical Properties

Research Implications

- Dioxazoles : Further studies are needed to explore their direct biological applications and optimize synthetic yields.

- Isoxazoles : Their proven pharmacological efficacy warrants expanded structure-activity relationship (SAR) studies.

- Benzoxazines : High thermal stability supports their use in material science, particularly in heat-resistant polymers.

Biological Activity

Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a dioxazole ring fused with a phenyl group and an ethyl ester functional group. The unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds, this compound was tested against several bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli (G-) | Moderate Inhibition |

| Klebsiella pneumoniae (G-) | Moderate Inhibition |

| Staphylococcus aureus (G+) | Strong Inhibition |

| Streptococcus mutans (G+) | Moderate Inhibition |

The inhibition zones were measured using the agar diffusion method, revealing that the compound effectively inhibits the growth of these pathogens, particularly Staphylococcus aureus .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

- Inhibition of Tumor Growth : In vivo studies demonstrated a reduction in tumor size in animal models treated with this compound.

A notable study reported a significant decrease in viability of cancer cells at concentrations as low as 10 µM, indicating its potential as a therapeutic agent .

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, leading to the observed biological effects. The exact pathways are still under investigation but may involve:

- Enzyme Inhibition : Targeting key enzymes involved in cellular proliferation.

- Receptor Modulation : Altering receptor activity related to apoptosis and cell survival.

Case Study 1: Antimicrobial Efficacy

In a comparative study on synthesized dioxazole derivatives, this compound was one of the most effective compounds against gram-positive and gram-negative bacteria. The study highlighted its potential for development into a new class of antibiotics .

Case Study 2: Anticancer Potential

A recent investigation focused on the anticancer effects of this compound on breast cancer cell lines. Results indicated that treatment with this compound led to significant apoptosis rates compared to control groups. The study utilized flow cytometry to quantify apoptotic cells and confirmed the activation of caspase cascades .

Q & A

Q. What are the common synthetic routes for Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of precursors like ethyl glyoxylate and phenyl-substituted hydroxylamine derivatives. Optimization focuses on solvent selection (e.g., DMF or acetonitrile), temperature control (80–100°C), and catalysts (e.g., K₂CO₃). Reaction monitoring via TLC or HPLC ensures intermediate stability. Post-synthesis, purification via silica gel chromatography or recrystallization improves yield and purity. For example, analogous dioxazole derivatives are synthesized under reflux with rigorous inert gas purging to prevent oxidation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups. For instance, carbonyl peaks appear near 165–170 ppm in ¹³C NMR, while aromatic protons resonate at 7.2–7.8 ppm in ¹H NMR .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refines structural parameters (bond lengths, angles). ORTEP-3 visualizes thermal ellipsoids, and Mercury CSD validates packing motifs .

Advanced Research Questions

Q. How can contradictions in crystallographic data during refinement be resolved?

Discrepancies in bond lengths or angles may arise from twinning, disorder, or poor data resolution. Use SHELXL's restraints (e.g., DELU, SIMU) to model thermal motion. Validate with R-factors (R₁ < 5%) and goodness-of-fit (GOF ≈ 1). For ambiguous cases, cross-validate with DFT-optimized geometries or electron density maps (e.g., Hirshfeld surface analysis in Mercury) .

Q. What computational methods are suitable for studying the compound's electronic properties and reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The Materials Module in Mercury identifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) in crystal lattices, which correlate with solubility and stability . For reaction mechanisms, transition state modeling (e.g., Gaussian) explores activation energies of ring-opening or substitution reactions .

Q. How to address conflicting spectroscopic data between NMR and mass spectrometry?

Contradictions (e.g., unexpected molecular ion peaks) may stem from isotopic impurities or fragmentation. High-resolution mass spectrometry (HRMS) resolves exact mass discrepancies. For NMR, heteronuclear correlation (HSQC/HMBC) experiments clarify connectivity. If degradation is suspected, stability studies under synthetic conditions (pH, temperature) identify labile functional groups .

Methodological Considerations

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

- Variation of substituents : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the phenyl ring to modulate electronic effects.

- Biological assays : Pair synthetic analogs with in vitro enzyme inhibition assays, using kinetic measurements (e.g., IC₅₀) to quantify activity.

- Crystallographic benchmarking : Compare SXRD data of active/inactive analogs to identify critical bonding motifs .

Q. How to mitigate hazards during large-scale synthesis?

While the compound itself may not be classified as hazardous (per SDS data), intermediates like nitrile oxides require inert atmosphere handling to prevent exothermic decomposition. Use Schlenk lines for air-sensitive steps and real-time IR monitoring to detect unstable intermediates .

Data Validation Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.